(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorenylmethoxycarbonyl (Fmoc) is a common protecting group used in peptide synthesis. The Fmoc group is often used to protect the amine group of amino acids during peptide synthesis, preventing unwanted side reactions .
Molecular Structure Analysis
The molecular structure of Fmoc-protected amino acids generally consists of the amino acid backbone with the amine group protected by the Fmoc group . The Fmoc group itself is a large, aromatic structure, which can be easily detected and removed when no longer needed .Chemical Reactions Analysis
In peptide synthesis, the Fmoc group can be removed under mildly basic conditions, typically using piperidine . This allows for the sequential addition of amino acids in a controlled manner .Physical And Chemical Properties Analysis
The physical and chemical properties of Fmoc-protected amino acids can vary widely depending on the specific amino acid . Generally, these compounds are solid at room temperature .Scientific Research Applications
Peptide Synthesis and Solid-Phase Applications
The preparation of new N-Fmoc-protected β2-homoamino acids for solid-phase syntheses of β-peptides showcases the importance of Fmoc derivatives in peptide chemistry. This method allows for the large-scale preparation of Fmoc-amino acids, crucial for synthesizing peptides with specific structures and functions (Šebesta & Seebach, 2003).
Self-Assembly and Nanostructure Formation
Fmoc modified aliphatic amino acids demonstrate self-assembling properties, forming structures like fibers and tubes under different conditions. These findings are significant for nanotechnology and materials science, offering insights into designing novel self-assembled architectures for various applications (Gour et al., 2021).
Enzyme-Activated Surfactants
The use of N-Fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes highlights a biochemical application. These surfactants can be enzymatically activated, creating homogeneous aqueous nanotube dispersions on-demand, which is beneficial for biomedical and environmental applications (Cousins et al., 2009).
Cyclodepsipeptides Synthesis
The synthesis of complex head-to-side-chain cyclodepsipeptides, which are cyclic peptides with significant pharmaceutical potential, showcases the application of Fmoc-protected amino acids in creating challenging peptide structures. This process is crucial for developing new drugs and understanding biological functions (Pelay-Gimeno, Albericio, & Tulla-Puche, 2016).
Fluorescence Labeling and Bioimaging
A water-soluble fluorene derivative was investigated for its linear photophysical characterization and two-photon absorption properties, demonstrating its potential as a probe for bioimaging applications. Such compounds enable high selectivity and sensitivity in detecting and imaging biological structures and processes (Morales et al., 2010).
Future Directions
properties
IUPAC Name |
(2S)-3-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c25-22(26)21(13-15-7-1-2-8-15)24-23(27)28-14-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,15,20-21H,1-2,7-8,13-14H2,(H,24,27)(H,25,26)/t21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZVRXJTMCMDNR-NRFANRHFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610926 |
Source
|
Record name | 3-Cyclopentyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid | |
CAS RN |
371770-32-0 |
Source
|
Record name | 3-Cyclopentyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.